Melting Point: N-(p-Tolyl)acrylamide vs. N-Phenylacrylamide and N-Isopropylacrylamide – Thermal Stability Implications for Monomer Handling and Polymer Processing
N-(p-Tolyl)acrylamide exhibits a melting point of 141–142 °C, which is approximately 38 °C higher than that of its direct unsubstituted analog N-phenylacrylamide (103–106 °C) and approximately 80 °C higher than that of the widely used N-alkyl-substituted monomer N-isopropylacrylamide (60–63 °C) . This elevation is attributable to stronger intermolecular hydrogen bonding and enhanced crystal lattice energy conferred by the para-methyl substituent on the aromatic ring. The substantially higher melting point directly expands the thermal window available for melt-processing, high-temperature solution polymerization, and post-polymerization thermal treatments without monomer sublimation or degradation.
| Evidence Dimension | Melting point (crystalline solid-to-liquid transition temperature) |
|---|---|
| Target Compound Data | 141–142 °C (N-(p-tolyl)acrylamide) |
| Comparator Or Baseline | N-Phenylacrylamide: 103–106 °C; N-Isopropylacrylamide: 60–63 °C |
| Quantified Difference | ΔT = +38 °C vs. N-phenylacrylamide; ΔT = +81 °C vs. N-isopropylacrylamide |
| Conditions | Literature melting point values; N-(p-tolyl)acrylamide measured in water ; N-phenylacrylamide and NIPAM from commercial technical datasheets |
Why This Matters
A monomer with a melting point above 140 °C can be polymerized at elevated temperatures (e.g., 80–120 °C) without premature melting-induced handling difficulties, enabling solvent-free or high-solid-content polymerization protocols that are impractical with low-melting analogs such as NIPAM.
